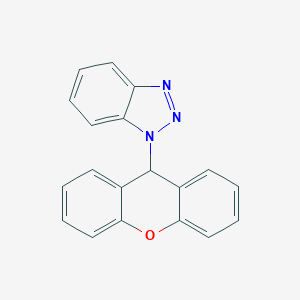
1-(9H-xanthen-9-yl)benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-xanthen-9-yl)benzotriazole: is a compound that combines the structural features of xanthene and benzotriazole Xanthene is a tricyclic aromatic compound, while benzotriazole is a heterocyclic compound containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-xanthen-9-yl)benzotriazole typically involves the reaction of xanthene derivatives with benzotriazole under specific conditions. One common method is the nucleophilic substitution reaction where a xanthene derivative reacts with benzotriazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(9H-xanthen-9-yl)benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 1-(9H-xanthen-9-yl)benzotriazole is used as a building block in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe. The xanthene moiety imparts fluorescence properties, making it useful in imaging and diagnostic applications .
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of cancer research .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor. Its ability to form protective films on metal surfaces helps prevent corrosion, extending the lifespan of metal components .
Mecanismo De Acción
The mechanism of action of 1-(9H-xanthen-9-yl)benzotriazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to proteins and enzymes, modulating their activity. The xanthene moiety’s fluorescence properties also allow it to be used as a probe for studying cellular processes .
Comparación Con Compuestos Similares
- 9H-xanthen-9-one
- 1-hydroxy-1,2,3,4-tetrahydro-9H-xanthen-9-one
- 2-chloro-7-nitro-9H-xanthen-9-one
- 9H-selenoxanthen-9-one
- 9H-xanthene-9-carboxamide
Comparison: 1-(9H-xanthen-9-yl)benzotriazole is unique due to the presence of both xanthene and benzotriazole moieties. This combination imparts distinct chemical and physical properties, such as enhanced fluorescence and potential biological activity. Compared to similar compounds, it offers a broader range of applications in various fields .
Propiedades
Fórmula molecular |
C19H13N3O |
|---|---|
Peso molecular |
299.3g/mol |
Nombre IUPAC |
1-(9H-xanthen-9-yl)benzotriazole |
InChI |
InChI=1S/C19H13N3O/c1-5-11-17-13(7-1)19(14-8-2-6-12-18(14)23-17)22-16-10-4-3-9-15(16)20-21-22/h1-12,19H |
Clave InChI |
WZNDYZRSRBKWKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C5=CC=CC=C5N=N4 |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C5=CC=CC=C5N=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B416883.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416886.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B416889.png)
![4-chloro-N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416890.png)
![2,4-dichloro-N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416891.png)
![4-Bromo-2-methoxy-6-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B416892.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B416893.png)
![N-{2-[2-(3-methyl-1-phenylbutylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B416895.png)
![2,4-Dichloro-5-nitrobenzaldehyde [4-(4-fluoroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B416897.png)
![1,3-Benzodioxole-5-carbaldehyde {4-[(2-bromo-4-methylphenyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B416898.png)
![4-Chloro-3-nitrobenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B416899.png)
![N-(4-{3-(4-ethoxyphenoxy)-5-nitrophenoxy}phenyl)-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416904.png)

